molecular formula C9H8INO B15251950 3-Ethoxy-4-iodobenzonitrile

3-Ethoxy-4-iodobenzonitrile

Cat. No.: B15251950
M. Wt: 273.07 g/mol
InChI Key: BXPMUVBNFIWXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-iodobenzonitrile: is an organic compound with the molecular formula C9H8INO . It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a benzene ring, along with a nitrile group (-CN). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-ethoxybenzonitrile. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), in an acidic medium. The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium reagents)

    Coupling Reactions: Boronic acids/esters, palladium catalysts

    Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Major Products:

    Substitution Reactions: Various substituted benzonitriles

    Coupling Reactions: Biaryl compounds

    Reduction Reactions: Amines

Scientific Research Applications

Chemistry: 3-Ethoxy-4-iodobenzonitrile is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique reactivity allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-iodobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    4-Iodobenzonitrile: Similar structure but lacks the ethoxy group.

    3-Ethoxybenzonitrile: Similar structure but lacks the iodine atom.

    3-Ethoxy-4-fluorobenzonitrile: Similar structure with a fluorine atom instead of iodine.

Uniqueness: 3-Ethoxy-4-iodobenzonitrile is unique due to the presence of both the ethoxy group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

3-ethoxy-4-iodobenzonitrile

InChI

InChI=1S/C9H8INO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3

InChI Key

BXPMUVBNFIWXIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.